3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride

Description

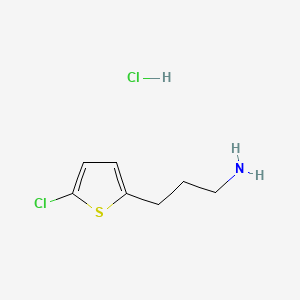

3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. This compound is characterized by the presence of a chlorinated thiophene ring attached to a propan-1-amine group, forming a hydrochloride salt. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Properties

Molecular Formula |

C7H11Cl2NS |

|---|---|

Molecular Weight |

212.14 g/mol |

IUPAC Name |

3-(5-chlorothiophen-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C7H10ClNS.ClH/c8-7-4-3-6(10-7)2-1-5-9;/h3-4H,1-2,5,9H2;1H |

InChI Key |

MQBMJXBHFUTPRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride typically involves the following steps:

Chlorination of Thiophene: The starting material, thiophene, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce a chlorine atom at the 5-position of the thiophene ring.

Formation of Propan-1-amine: The chlorinated thiophene is then reacted with a suitable amine, such as propan-1-amine, under controlled conditions to form the desired product.

Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

Batch Reactors: Used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

Continuous Flow Reactors: Employed for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-(5-Chlorothiophen-3-yl)propan-1-amine: A structurally similar compound with the chlorine atom at a different position on the thiophene ring.

(5-chlorothiophen-2-yl)methylamine hydrochloride: Another related compound with a different amine group attached to the thiophene ring.

Uniqueness

3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique arrangement of functional groups allows for specific interactions with molecular targets, making it valuable in various research applications.

Biological Activity

3-(5-Chlorothiophen-2-yl)propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical structure:

- Molecular Formula: C₉H₁₀ClS

- Molecular Weight: Approximately 189.7 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the chlorothiophene moiety enhances its binding affinity, which is crucial for its pharmacological effects.

Anticoagulant Activity

Recent studies have highlighted the compound's potential as a thrombin inhibitor. For instance, compounds bearing the 5-chlorothiophen-2-yl moiety exhibited significant thrombin inhibition with IC₅₀ values in the nanomolar range (e.g., 16 nM) compared to other analogs which showed much weaker activity (IC₅₀ > 5 μM) .

| Compound | IC₅₀ (nM) | Remarks |

|---|---|---|

| 3-(5-Chlorothiophen-2-yl)propan-1-amine | 16 | Potent thrombin inhibitor |

| 3-Phenyl-substituted analog | 419 | Less potent than chlorothiophene derivative |

| Cyclohexyl-substituted analog | >5000 | No activity |

Neurotransmitter Modulation

The compound also shows promise in modulating neurotransmitter systems. Similar compounds have been associated with antidepressant effects through interactions with serotonin receptors. For example, it may enhance serotonin (5-HT) transmission by acting on the serotonin transporter (SERT) and various serotonin receptors (5-HT1A, 5-HT3) .

Study on Thrombin Inhibition

In a study evaluating various derivatives for thrombin inhibition, the introduction of the chlorothiophene group significantly improved inhibitory potency. The study concluded that structural modifications could lead to enhanced therapeutic agents for anticoagulation therapy .

Antidepressant Activity

Research has indicated that compounds structurally similar to 3-(5-Chlorothiophen-2-yl)propan-1-amine can exert antidepressant-like effects by modulating multiple serotonin receptor subtypes. This multitarget approach may provide benefits in treating major depressive disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.